molecular formula C17H16O5 B1250289 5-Methylflavasperone

5-Methylflavasperone

Cat. No.: B1250289
M. Wt: 300.3 g/mol
InChI Key: XIPRKZKXZRMYTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methylflavasperone (5,8,10-trimethoxy-2-methyl-4H-naphtho[1,2-b]pyran-4-one) is a naphthopyran derivative isolated from Guiera senegalensis, a plant traditionally used in African medicine. Structurally, it features a methoxy-substituted naphthopyran backbone, contributing to its bioactivity . Key pharmacological properties include:

  • 5-Lipoxygenase (5-LOX) Inhibition: Potent inhibition of leukotriene biosynthesis, a pathway implicated in inflammation .
  • Antioxidant Activity: Scavenges hydroxyl radicals, reducing oxidative stress .

Its dual mechanism makes it a candidate for inflammatory and oxidative disorders.

Properties

Molecular Formula

C17H16O5

Molecular Weight

300.3 g/mol

IUPAC Name

5,8,10-trimethoxy-2-methylbenzo[h]chromen-4-one

InChI

InChI=1S/C17H16O5/c1-9-5-12(18)16-13(20-3)7-10-6-11(19-2)8-14(21-4)15(10)17(16)22-9/h5-8H,1-4H3

InChI Key

XIPRKZKXZRMYTO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)C2=C(O1)C3=C(C=C(C=C3C=C2OC)OC)OC

Synonyms

5-methylflavasperone

Origin of Product

United States

Comparison with Similar Compounds

5-Methylflavasperone vs. Rhamnetin

Rhamnetin (3,5,3',4'-tetrahydroxy-7-methoxyflavone) is a flavonol co-isolated with 5-Methylflavasperone from G. senegalensis.

Property 5-Methylflavasperone Rhamnetin
Structural Class Naphthopyran Flavonol
Source Extract Methylene chloride Methylene chloride
5-LOX Inhibition High activity Comparable activity
Antioxidant Mechanism Radical stabilization via methoxy groups Hydroxyl group-mediated electron donation
Bioavailability Likely lower due to lipophilic backbone Higher solubility predicted

Both compounds inhibit 5-LOX and scavenge radicals, but structural differences suggest divergent pharmacokinetics and cellular targets.

5-Methylflavasperone vs. 5-Methyldihydroflavasperone

5-Methyldihydroflavasperone (2,3-dihydro derivative) shares the naphthopyran core but has a saturated C2–C3 bond, altering reactivity.

Property 5-Methylflavasperone 5-Methyldihydroflavasperone
Structure Unsaturated naphthopyran Dihydro-naphthopyran
Source Extract Methylene chloride Chloroform
Reported Bioactivity 5-LOX inhibition, antioxidant Not explicitly studied
Stability May oxidize readily Higher stability (saturated bond)

The dihydro derivative’s bioactivity remains uncharacterized, though its isolation from a polar extract (chloroform) suggests distinct solubility .

Other Related Compounds

  • Guieranone A: A quinone derivative with antifungal properties, unrelated to 5-LOX or antioxidant pathways .

Key Research Findings

  • Dual Activity : 5-Methylflavasperone and rhamnetin uniquely combine 5-LOX inhibition and antioxidant effects, unlike most plant-derived compounds targeting单一 pathways .
  • Synergistic Potential: Co-isolation with rhamnetin suggests additive or synergistic effects in crude extracts, though this requires validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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